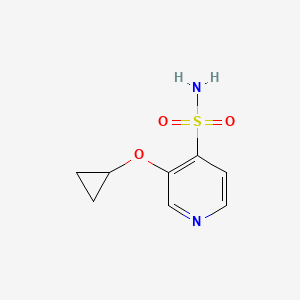

3-Cyclopropoxypyridine-4-sulfonamide

Description

Contextualization within Sulfonamide Chemistry and Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced to medicine with the advent of antibacterial sulfa drugs. nih.govfrontiersrj.com This class of compounds has since proven to be remarkably versatile, with applications extending far beyond antimicrobial agents. researchgate.netsciepub.com Sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. impactfactor.orgmdpi.com

The enduring appeal of the sulfonamide moiety lies in its ability to act as a bioisostere for other functional groups, its capacity to form key hydrogen bonds with biological targets, and its synthetic accessibility. nih.govresearchgate.net The general structure of a sulfonamide allows for extensive chemical modification at the sulfonyl group and the amide nitrogen, providing a rich scaffold for the development of new therapeutic agents. frontiersrj.com

Table 1: Prominent Therapeutic Classes of Sulfonamide-Containing Drugs

| Therapeutic Class | Examples |

| Antibacterial | Sulfamethoxazole, Sulfadiazine |

| Diuretics | Hydrochlorothiazide, Furosemide |

| Anticonvulsants | Topiramate, Zonisamide |

| Anti-inflammatory | Celecoxib, Nimesulide |

| Antiviral | Amprenavir, Darunavir |

| Anticancer | Vemurafenib, Pazopanib |

This table presents examples of therapeutic areas where sulfonamide-containing drugs have made a significant impact.

Significance of Pyridine-Sulfonamide Scaffolds in Bioactive Compound Design

The incorporation of a pyridine (B92270) ring into a sulfonamide structure creates a pyridine-sulfonamide scaffold, a privileged motif in modern drug discovery. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for target engagement and pharmacokinetic profiles. The pyridine ring itself can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions. The combination of a sulfonamide group with a pyridine ring has led to the development of potent inhibitors of various enzymes and receptors. For instance, pyridine-sulfonamide derivatives have been investigated for their potential as anticancer agents, antivirals, and treatments for neurological disorders. mdpi.comnih.gov

Rationale for Investigating Cyclopropoxy Substitution on Pyridine-Sulfonamides

The introduction of a cyclopropoxy group (-O-c-C₃H₅) onto a pyridine-sulfonamide scaffold is a strategic decision in medicinal chemistry aimed at fine-tuning the properties of the molecule. The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that can confer several advantageous properties to a drug candidate.

One of the primary benefits of incorporating a cyclopropyl group is the potential to enhance metabolic stability. The strained three-membered ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger, more flexible alkyl groups. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.

Furthermore, the rigidity of the cyclopropyl group can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target. The lipophilicity of the cyclopropoxy group can also influence the molecule's ability to cross cell membranes and the blood-brain barrier.

In the context of 3-Cyclopropoxypyridine-4-sulfonamide, the placement of the cyclopropoxy group at the 3-position of the pyridine ring would be expected to influence the electronic properties of the ring and the orientation of the adjacent sulfonamide group, potentially leading to novel biological activities. While speculative in the absence of direct experimental data, the rationale for such a substitution is well-founded in the principles of medicinal chemistry.

Classical Approaches for Sulfonamide Moiety Formation

The cornerstone of traditional sulfonamide synthesis lies in the reaction between a sulfonyl chloride and an amine. This approach, while well-established, requires careful consideration of the reactivity and substitution pattern of the pyridine core to achieve the desired isomer.

Amidation Reactions of Amines with Sulfonyl Chlorides

The most conventional and widely employed method for the construction of a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would theoretically involve the reaction of 3-cyclopropoxypyridine-4-sulfonyl chloride with ammonia or a protected amine equivalent.

The general reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of solvent is crucial and is often an inert aprotic solvent such as dichloromethane, chloroform, or diethyl ether.

A plausible synthetic sequence would first involve the preparation of the key intermediate, 3-cyclopropoxypyridine-4-sulfonyl chloride. This could potentially be achieved through the sulfonation of 3-cyclopropoxypyridine (B14855524), followed by chlorination of the resulting sulfonic acid. However, direct sulfonation of substituted pyridines can be challenging and may lead to a mixture of isomers.

An alternative approach involves the synthesis of a pre-functionalized pyridine ring. For instance, starting from a suitable pyridine derivative with a leaving group at the 4-position and a hydroxyl group at the 3-position, the cyclopropoxy group can be introduced via a Williamson ether synthesis. Subsequently, the group at the 4-position can be converted to a sulfonic acid or sulfonyl chloride. For example, a diazonium salt derived from a 4-aminopyridine precursor can be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 3-Cyclopropoxypyridine-4-sulfonyl chloride | Ammonia | Base (e.g., pyridine, triethylamine), Inert solvent (e.g., CH₂Cl₂) | This compound |

| 4-Amino-3-cyclopropoxypyridine | Diazotization (NaNO₂, HCl), then SO₂/CuCl₂ | Aqueous/Organic medium | 3-Cyclopropoxypyridine-4-sulfonyl chloride |

Considerations for Regioselective Functionalization of the Pyridine Ring

The regioselective synthesis of polysubstituted pyridines is a significant challenge in organic synthesis. The electronic nature of the pyridine ring, being electron-deficient, influences the position of electrophilic and nucleophilic substitution. For this compound, the key is to control the introduction of the cyclopropoxy group at the 3-position and the sulfonamide group at the 4-position.

The presence of an alkoxy group at the 3-position can direct incoming electrophiles. However, direct electrophilic substitution on the pyridine ring often requires harsh conditions and can lead to a lack of selectivity. A more controlled approach often involves the use of pre-functionalized pyridine rings and subsequent modifications.

One strategy involves the use of pyridyne intermediates. For instance, a 3-halo-4-substituted pyridine could potentially undergo elimination to form a 3,4-pyridyne. Trapping this reactive intermediate with a cyclopropoxide source could regioselectively introduce the cyclopropoxy group. However, the generation and trapping of pyridynes can be complex and may not be suitable for large-scale synthesis.

Directed ortho-metalation is another powerful tool for regioselective functionalization. A directing group at a specific position on the pyridine ring can facilitate deprotonation at an adjacent position by an organolithium reagent, followed by quenching with an electrophile. For the target molecule, a directing group at the 3- or 5-position could potentially be used to introduce a functional group at the 4-position, which could then be converted to the sulfonamide.

Advanced and Green Synthetic Strategies

In recent years, the development of more efficient, sustainable, and safer synthetic methods has been a major focus in chemical research. These advanced strategies offer potential advantages over classical methods for the synthesis of this compound.

Oxidative S-N Coupling Reactions

Oxidative S-N coupling reactions provide a direct and atom-economical approach to the formation of sulfonamides, bypassing the need for pre-formed sulfonyl chlorides. nih.govnih.gov These reactions typically involve the coupling of a sulfur source, such as a thiol or a sulfinic acid, with an amine in the presence of an oxidant.

For the synthesis of this compound, this could involve the reaction of 3-cyclopropoxypyridine-4-sulfinic acid with an ammonia equivalent under oxidative conditions. Various oxidizing agents can be employed, including hypervalent iodine reagents, metal catalysts, or electrochemical methods. This approach avoids the use of hazardous chlorinating agents required for the synthesis of sulfonyl chlorides.

Transition Metal-Catalyzed Sulfonamidation (e.g., Cu-catalyzed N-arylation)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N and S-N bonds. Copper-catalyzed N-arylation, in particular, has emerged as a powerful method for the synthesis of N-arylsulfonamides. rsc.orgnih.gov This methodology could be adapted for the synthesis of the target molecule by coupling a sulfonamide with a suitably functionalized pyridine derivative.

A possible route would involve the reaction of a generic sulfonamide with a 4-halo-3-cyclopropoxypyridine in the presence of a copper catalyst, a ligand, and a base. This approach offers the advantage of forming the S-N bond under milder conditions than traditional methods and with a broad substrate scope.

| Aryl Halide | Sulfonamide | Catalyst/Ligand/Base | Product |

| 4-Bromo-3-cyclopropoxypyridine | Sulfonamide | Cu(I) or Cu(II) salt, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | This compound |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in shorter reaction times. researchgate.netquimicaorganica.org The synthesis of sulfonamides is amenable to microwave irradiation.

The classical amidation of 3-cyclopropoxypyridine-4-sulfonyl chloride with ammonia could be significantly expedited using microwave heating. Similarly, transition metal-catalyzed sulfonamidation reactions can also benefit from microwave irradiation, allowing for lower catalyst loadings and shorter reaction times. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times.

A study by researchers demonstrated the rapid and efficient synthesis of various sulfonamides using microwave irradiation, highlighting the potential of this technology for the preparation of compounds like this compound. researchgate.net

An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a multi-step process that combines established organic reactions with modern sustainable practices. This article focuses on the key synthetic stages, including the introduction of the cyclopropoxy moiety and the subsequent functionalization of the pyridine ring to incorporate the sulfonamide group, with a particular emphasis on eco-friendly approaches.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

3-cyclopropyloxypyridine-4-sulfonamide |

InChI |

InChI=1S/C8H10N2O3S/c9-14(11,12)8-3-4-10-5-7(8)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12) |

InChI Key |

ZTNAFZLLCGDIFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2)S(=O)(=O)N |

Origin of Product |

United States |

Molecular Mechanism of Action of 3 Cyclopropoxypyridine 4 Sulfonamide

Enzymatic Inhibition Investigations

Dihydropteroate Synthase (DHPS) Inhibition

As a member of the sulfonamide class of drugs, 3-Cyclopropoxypyridine-4-sulfonamide is anticipated to function as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme is critical in the bacterial folate synthesis pathway. nih.gov Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a natural substrate for DHPS. nih.gov By mimicking PABA, sulfonamides bind to the active site of the DHPS enzyme, thereby blocking the normal enzymatic reaction. This competitive inhibition prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), a crucial step in the formation of dihydropteroic acid. nih.gov While this is the established mechanism for sulfonamides in general, specific kinetic data (e.g., Kᵢ or IC₅₀ values) for the inhibition of DHPS by this compound are not available in the reviewed literature.

Carbonic Anhydrase (CA) Isoform Inhibition Profiles

The sulfonamide group is a classic zinc-binding group, which makes sulfonamide-containing compounds potent inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govmdpi.com Various isoforms of human carbonic anhydrases (hCAs) are involved in numerous physiological and pathological processes, making them important therapeutic targets. nih.gov Pyridine-sulfonamide derivatives, in particular, have been synthesized and investigated as inhibitors of several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. mdpi.comnih.govebi.ac.uk

The inhibitory mechanism involves the sulfonamide moiety (SO₂NH₂) deprotonating to its anionic form (SO₂NH⁻) and coordinating directly to the Zn(II) ion in the enzyme's active site, displacing a water or hydroxide molecule. mdpi.com This binding blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

While studies on various 4-substituted pyridine-3-sulfonamides have shown a broad range of inhibitory activities against different CA isoforms, with inhibition constants (Kᵢ) reaching nanomolar levels, specific inhibition data for this compound against any CA isoform is not documented in the available search results. nih.govmdpi.com Therefore, a specific inhibition profile cannot be provided.

Interactive Data Table: Illustrative CA Inhibition by Pyridine-Sulfonamide Derivatives (Not this compound)

Note: The following data is for other pyridine-sulfonamide compounds and is provided for illustrative purposes only, as specific data for this compound is not available.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide | 169-5400 | 58.5-1238 | 19.5-652 | 16.8-768 |

| Other 4-substituted pyridine-3-sulfonamides | Varies | up to 271 | up to 137 | up to 91 |

Source: Data compiled from studies on various pyridine-sulfonamide derivatives. nih.govebi.ac.uk

Investigation of Other Potential Enzyme Targets (e.g., Lipoxygenase)

There is no specific information available in the searched literature regarding the investigation of this compound as an inhibitor of other enzyme targets such as lipoxygenase. The primary focus of research on sulfonamides is overwhelmingly on their roles as DHPS and carbonic anhydrase inhibitors. nih.gov

Cellular Pathway Perturbations

Disruption of Bacterial Folate Synthesis Pathway

The inhibition of DHPS by sulfonamides directly disrupts the bacterial folate (vitamin B₉) synthesis pathway. nih.gov Bacteria must synthesize folate de novo, as they cannot uptake it from their environment. Folate is an essential molecule required for the synthesis of nucleic acids and certain amino acids. nih.gov By competitively inhibiting DHPS, this compound, like other sulfonamides, would halt the production of dihydropteroic acid, a precursor to dihydrofolate (DHF) and subsequently tetrahydrofolate (THF). nih.gov This blockade of a critical metabolic pathway is the basis of the bacteriostatic (growth-inhibiting) effect of sulfonamide antibiotics. nih.gov

Implications for Nucleotide Synthesis and Cell Proliferation

The disruption of the folate synthesis pathway has significant downstream consequences for bacterial survival and proliferation. Tetrahydrofolate (THF) and its derivatives are crucial cofactors that donate one-carbon units in the biosynthesis of essential cellular components. nih.gov A deficiency in THF, caused by DHPS inhibition, directly impairs the synthesis of purines (adenine and guanine) and thymidine, which are the fundamental building blocks of DNA and RNA. nih.gov

Without an adequate supply of these nucleotides, DNA replication and repair are halted, and RNA synthesis is compromised. This cessation of nucleic acid synthesis prevents the bacteria from dividing and multiplying, leading to the observed bacteriostatic effect. nih.gov Consequently, the inhibition of the folate pathway is a direct mechanism to control bacterial cell proliferation.

Molecular Interactions at Protein Active Sites

The inhibitory activity of sulfonamide-based compounds is fundamentally governed by their interactions within the active site of their target proteins. For this compound, these interactions can be dissected into a network of hydrogen bonds, hydrophobic and van der Waals forces, and the resulting conformational changes in both the ligand and the protein.

The sulfonamide moiety (-SO₂NH₂) is the cornerstone of hydrogen bonding for this class of molecules. In the context of enzyme active sites, particularly those containing a metal ion cofactor like zinc (as found in carbonic anhydrases), the deprotonated sulfonamide nitrogen atom acts as a strong hydrogen bond acceptor and coordinates directly with the zinc ion. This interaction is a hallmark of sulfonamide inhibitors and is crucial for their potent inhibitory activity.

Furthermore, the oxygen atoms of the sulfonyl group (-SO₂) are potent hydrogen bond acceptors. They are positioned to form hydrogen bonds with the backbone amide protons or side-chain hydrogen bond donors of amino acid residues within the active site. For instance, in related pyridine-sulfonamide inhibitors of carbonic anhydrase, these oxygen atoms frequently interact with the side chain of conserved threonine residues. The pyridine (B92270) nitrogen of this compound can also participate as a hydrogen bond acceptor, potentially interacting with water molecules or amino acid side chains in the active site.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group of Ligand | Potential Interacting Partner in Active Site | Type of Interaction |

|---|---|---|

| Sulfonamide Nitrogen (-NH⁻) | Zinc Ion (Zn²⁺) | Coordination Bond |

| Sulfonyl Oxygen (-SO₂) | Amino Acid Backbone (e.g., -NH of Threonine) | Hydrogen Bond |

| Sulfonyl Oxygen (-SO₂) | Amino Acid Side Chain (e.g., -OH of Threonine) | Hydrogen Bond |

The pyridine ring and the cyclopropoxy group of this compound contribute significantly to its binding affinity through hydrophobic and van der Waals interactions. The active sites of target enzymes often possess hydrophobic pockets or surfaces. The planar pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Hydrophobic and Van der Waals Interactions

| Moiety of Ligand | Potential Interacting Residues in Active Site | Type of Interaction |

|---|---|---|

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Pyridine Ring | Leucine, Valine, Isoleucine, Alanine | Hydrophobic Interaction |

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein, a concept known as "induced fit." Upon entering the active site, this compound would likely adopt a specific, low-energy conformation that maximizes its favorable interactions with the surrounding amino acid residues.

Simultaneously, the protein's active site may undergo subtle rearrangements to better accommodate the ligand. These changes can involve the movement of amino acid side chains or even slight shifts in the protein backbone. Such ligand-induced conformational changes are critical for achieving high-affinity binding and effective inhibition.

The binding mode of this compound is predicted to be anchored by the sulfonamide group's interaction with the zinc ion, while the pyridine and cyclopropoxy moieties explore and settle into adjacent hydrophobic regions of the active site. The specific orientation will be dictated by the intricate balance of the hydrogen bonding network and the hydrophobic interactions, ultimately determining the compound's inhibitory potency and selectivity for its target enzyme.

Preclinical in Vitro and in Vivo Biological Investigations of 3 Cyclopropoxypyridine 4 Sulfonamide

In Vitro Efficacy Assessments

Enzyme Inhibition Assays and Kinetic Characterization

The inhibitory activity of 3-Cyclopropoxypyridine-4-sulfonamide and related sulfonamide derivatives is often evaluated against dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov These assays are crucial for determining the compound's mechanism of action and its potential as an antimicrobial agent. The sulfonamide class of drugs, in general, exhibits a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase activities.

Enzyme inhibition assays typically involve measuring the catalytic activity of the target enzyme in the presence and absence of the inhibitor. For instance, the inhibitory potential of novel sulfonamide derivatives has been assessed using microdilution methods to determine the minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov For example, a study on a series of sulfonamide derivatives reported MIC values ranging from 8 to 64 µg/mL against a panel of pathogenic bacteria. nih.gov In such studies, the most active compounds are often further investigated through in silico modeling to understand their binding mode with the target enzyme, such as DHPS. nih.gov

Kinetic characterization studies are then performed to elucidate the nature of the enzyme inhibition, for example, whether it is competitive, non-competitive, or uncompetitive. This provides deeper insights into the inhibitor-enzyme interaction. While specific kinetic data for this compound is not detailed in the provided search results, the general approach for sulfonamides involves determining key kinetic parameters.

Table 1: In Vitro Enzyme Inhibition Data for Selected Sulfonamide Derivatives

| Compound | Target Enzyme | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Dihydropteroate Synthase (DHPS) | Staphylococcus aureus | 8 |

| Various Sulfonamide Derivatives | Dihydropteroate Synthase (DHPS) | Pathogenic Bacteria | 8-64 |

| 4-amino-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Dihydropteroate Synthase (DHPS) | Staphylococcus aureus | 8 |

Cell-Based Biological Activity Screens (excluding human cell lines)

Cell-based assays are instrumental in assessing the biological activity of a compound in a more complex biological system than a purified enzyme assay. For antimicrobial drug discovery, these screens are typically conducted using bacterial or fungal cell cultures.

The antibacterial activity of synthesized sulfonamide compounds is commonly evaluated using the microdilution method against a variety of Gram-positive and Gram-negative bacteria. The results of these screens provide minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov For instance, certain novel sulfonamide derivatives have demonstrated promising antibacterial activity with MIC values in the range of 8 to 64 µg/mL. nih.gov One particular compound, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, exhibited an MIC of 8 µg/mL against Staphylococcus aureus. nih.gov

Evaluation of Antimicrobial Spectrum against Pathogenic Strains

Determining the antimicrobial spectrum of a compound is a critical step in its preclinical evaluation. This involves testing the compound against a broad panel of clinically relevant pathogenic bacteria and fungi.

Sulfonamides are known to be effective against certain Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. The antimicrobial activity of newly synthesized sulfonamide derivatives is often evaluated against a panel of pathogenic microorganisms. nih.gov Studies have shown that some of these compounds exhibit promising activity, with MIC values ranging from 8 to 64 µg/mL. nih.gov For example, the compound 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide was found to be active against Staphylococcus aureus with an MIC of 8 µg/mL. nih.gov The spectrum of activity for sulfonamides can include bacteria such as Klebsiella, Salmonella, Escherichia coli, and Enterobacter species. However, resistance can be an issue, with some species like Pseudomonas aeruginosa and Serratia species showing no inhibitory activity.

Table 2: Antimicrobial Spectrum of a Representative Sulfonamide Derivative

| Pathogen | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 8 |

In Vivo Efficacy Studies (non-human animal models)

Following promising in vitro results, the efficacy of a compound is assessed in living organisms. These in vivo studies are essential to understand how the compound behaves in a complex physiological system.

Development and Validation of Relevant Animal Disease Models

To test the in vivo efficacy of an antimicrobial agent like this compound, appropriate animal models of infection must be established and validated. These models aim to mimic human diseases as closely as possible. For sulfonamides, which have a history of use in veterinary medicine, various animal models for bacterial infections are utilized. For example, sulfonamides like sulfamethazine are used to treat gastrointestinal and respiratory tract infections in livestock. Another sulfonamide, sulfadiazine, is used in combination with pyrimethamine to treat toxoplasmosis in warm-blooded animals. The development of these models involves infecting the animals with a specific pathogen and then validating that the resulting infection is consistent and reproducible.

Assessment of Biological Response in Established Animal Models

Once a relevant animal model is established, the biological response to the test compound is assessed. This involves administering the compound to the infected animals and monitoring various parameters to determine its efficacy. The primary endpoint is often the reduction in bacterial load in target organs or an increase in survival rates compared to an untreated control group. While specific in vivo efficacy data for this compound is not available in the provided search results, the general approach for evaluating sulfonamides involves assessing their ability to treat infections in animal models. For instance, the effectiveness of sulfamethazine in treating livestock diseases and sulfadiazine in treating toxoplasmosis would have been confirmed through such in vivo studies.

Pharmacological Effects and Biomarker Analysis (preclinical data)

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the pharmacological effects or biomarker analysis for the compound this compound.

While the broader class of sulfonamide-containing compounds, particularly pyridine-sulfonamide hybrids, has been investigated for various therapeutic applications, including as anticancer agents, no detailed in vitro or in vivo studies detailing the specific biological activities, mechanism of action, or associated biomarkers for this compound could be located.

General research into pyridine-sulfonamide derivatives suggests a range of potential pharmacological activities. Studies on analogous compounds have explored their potential as inhibitors of various enzymes and signaling pathways. For instance, different pyridine-sulfonamide hybrids have been investigated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), induce apoptosis, and affect the cell cycle in cancer cell lines. Furthermore, some derivatives have been evaluated for their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and α-glucosidase.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on its specific pharmacological effects, or an analysis of relevant biomarkers. The biological profile of a specific chemical entity is determined by its unique structure, and data from related but distinct compounds cannot be extrapolated to define its specific activities.

Therefore, the preclinical pharmacological effects and associated biomarker profile for this compound remain to be elucidated through future focused research.

Computational and in Silico Studies of 3 Cyclopropoxypyridine 4 Sulfonamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of a ligand and for predicting its affinity for a particular target. For 3-Cyclopropoxypyridine-4-sulfonamide, molecular docking studies would likely be performed against various protein targets known to interact with sulfonamides, such as carbonic anhydrases, kinases, or bacterial enzymes. mdpi.comnih.govnih.govmdpi.com

Based on studies of similar pyridine (B92270) sulfonamides, a typical molecular docking workflow for this compound would involve:

Target Selection and Preparation: Identification of a relevant protein target and preparation of its 3D structure, often obtained from the Protein Data Bank (PDB).

Ligand Preparation: Generation of a 3D conformation of this compound and optimization of its geometry.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity of the ligand within the protein's active site. mdpi.com

The interaction profile of this compound would likely be characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sulfonamide group is a key pharmacophore and is expected to form crucial hydrogen bonds with amino acid residues in the active site of target proteins. mdpi.comrjb.ro The pyridine ring can participate in π-π stacking or hydrophobic interactions, while the cyclopropoxy group would likely occupy a hydrophobic pocket. mdpi.com

Table 1: Predicted Ligand-Protein Interactions for this compound with a Model Protein Target (e.g., Carbonic Anhydrase II)

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Sulfonamide (-SO2NH2) | Hydrogen Bond, Metal Coordination | Thr199, His94, His96, His119, Zn2+ |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe131, Val121 |

| Cyclopropoxy Group | Hydrophobic, van der Waals | Leu198, Val143, Leu204 |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. peerj.com An MD simulation for this compound complexed with a target protein would reveal the stability of the binding pose predicted by molecular docking and provide a more accurate estimation of the binding free energy. nih.govnih.gov

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to calculate the binding affinity, which can be correlated with experimental inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50). peerj.com

Studies on related sulfonamides have shown that stable binding is often characterized by persistent hydrogen bonds and minimal conformational changes in the ligand's binding pose. peerj.comnih.gov

Table 2: Representative Molecular Dynamics Simulation Parameters and Expected Outcomes

| Parameter | Description | Expected Outcome for a Stable Complex |

| Simulation Time | Duration of the simulation (e.g., 100 ns) | RMSD of the complex reaches a plateau. |

| RMSD | Measure of the average distance between the atoms of superimposed protein-ligand structures. | Low RMSD values (e.g., < 3 Å) indicating stability. |

| Binding Free Energy (ΔGbind) | Calculated energy of binding, including van der Waals, electrostatic, and solvation energies. | A negative value indicates favorable binding. |

| Key Hydrogen Bonds | Persistence of specific hydrogen bonds over the simulation time. | High occupancy (>80%) of key hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of analogs of this compound, a 3D-QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.govacs.org

The development of a QSAR model typically involves:

Data Set: A collection of molecules with known biological activities.

Molecular Descriptors: Calculation of various physicochemical and structural properties of the molecules.

Model Building: Using statistical methods like CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to build a predictive model. nih.gov

A QSAR model for pyridine sulfonamides might reveal that specific steric, electrostatic, and hydrophobic fields around the molecule are crucial for its activity. nih.gov For instance, the model could indicate that a bulky, hydrophobic group at the 3-position of the pyridine ring (like the cyclopropoxy group) is favorable for high potency.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Pyridine Sulfonamide Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Steric | Molar Refractivity | A larger group at a specific position may enhance binding. |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |

| Hydrophobic | LogP | Optimal lipophilicity is often required for cell permeability and target engagement. |

| Topological | Wiener Index | Relates to the branching and size of the molecule. |

Virtual Screening for Novel Analogs and Identification of Off-Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Using the structure of this compound as a starting point, virtual screening could be employed to discover novel analogs with potentially improved activity or a more desirable pharmacological profile. This can be done through ligand-based or structure-based approaches.

Furthermore, computational methods can be used to predict potential off-target interactions. By screening this compound against a panel of known protein structures, it is possible to identify potential unintended binding partners, which could lead to adverse effects. This process, often referred to as reverse docking or target fishing, is an important step in the early assessment of a drug candidate's safety profile.

Table 4: Virtual Screening and Off-Target Prediction Strategy

| Method | Description | Application for this compound |

| Virtual Screening | ||

| Ligand-Based | Searching for molecules with similar 2D or 3D features to the query molecule. | Identify analogs with similar pharmacophoric features. |

| Structure-Based | Docking large compound libraries into the active site of a target protein. | Discover novel scaffolds that fit the target's binding pocket. |

| Off-Target Identification | ||

| Reverse Docking | Docking the ligand against a large number of protein structures. | Predict potential off-targets and anticipate side effects. |

| Pharmacophore Mapping | Comparing the ligand's pharmacophore to those of known drugs. | Identify potential for similar on- and off-target activities as existing drugs. |

Future Research Directions and Non Clinical Therapeutic Potential

Exploration of Novel Biological Targets and Polypharmacology

The sulfonamide group is a well-established pharmacophore, known for its presence in drugs with a wide array of biological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory effects. nih.gov This diversity of action suggests that sulfonamide-containing compounds have the potential to interact with multiple biological targets, a concept known as polypharmacology.

One promising avenue for future research is the investigation of 3-Cyclopropoxypyridine-4-sulfonamide and its derivatives as inhibitors of voltage-gated sodium channels (NaV). Specifically, the NaV1.7 channel is a genetically validated target for pain, and various aryl sulfonamides have been identified as potent inhibitors. The exploration of this compound's activity at this target could lead to the development of novel analgesics.

Furthermore, the pyridine (B92270) nucleus is a common feature in many biologically active compounds with antimicrobial, antiviral, and anticancer properties. mdpi.com The combination of the pyridine ring and the sulfonamide group in this compound could result in compounds with a unique polypharmacological profile, potentially acting on multiple targets simultaneously. For instance, some pyridine-sulfonamide hybrids have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy. Future research should, therefore, involve broad screening of this compound against a panel of kinases, ion channels, and other relevant biological targets to fully elucidate its polypharmacological potential.

Rational Design and Synthesis of Next-Generation Cyclopropoxypyridine-Sulfonamide Derivatives

The rational design and synthesis of novel derivatives based on the this compound scaffold is a key step in optimizing its potential therapeutic properties. The synthesis of sulfonamides is a well-established process in medicinal chemistry, typically involving the reaction of a sulfonyl chloride with an amine. quimicaorganica.org In the case of this compound, a plausible synthetic route would involve the chlorosulfonylation of 3-cyclopropoxypyridine (B14855524) to generate the corresponding sulfonyl chloride, followed by amination.

Further derivatization can be guided by structure-activity relationship (SAR) studies. For example, modification of the sulfonamide nitrogen with various substituents could modulate the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of a library of N-substituted derivatives would be a logical next step.

Moreover, the pyridine ring offers multiple positions for substitution, allowing for the introduction of various functional groups to enhance target engagement and optimize physicochemical properties. The cyclopropoxy group, while potentially contributing to metabolic stability and target binding, could also be replaced with other small alkyl or alkoxy groups to probe the impact on biological activity. The design of these next-generation derivatives can be aided by computational modeling and docking studies to predict their binding modes with potential targets.

| Derivative | Modification | Rationale |

| N-Aryl derivatives | Substitution on the sulfonamide nitrogen with various aryl groups | To explore interactions with hydrophobic pockets in the target binding site. |

| Pyridine-substituted analogs | Introduction of substituents at positions 2, 5, or 6 of the pyridine ring | To modulate electronic properties and introduce new interaction points. |

| Bioisosteric replacements | Replacement of the cyclopropoxy group with other small, lipophilic groups | To assess the importance of the cyclopropyl (B3062369) moiety for activity and metabolic stability. |

Application in Emerging Preclinical Disease Models (excluding human diseases)

The evaluation of this compound and its derivatives in relevant preclinical models is crucial to understanding their therapeutic potential. Beyond traditional rodent models of human diseases, there is growing interest in the use of non-mammalian models for early-stage drug discovery. nih.gov These models can offer advantages in terms of cost, throughput, and ethical considerations.

One area of potential application is in veterinary medicine. Sulfonamides have a long history of use as antimicrobial agents in animals for the treatment of respiratory, gastrointestinal, and urinary tract infections. nih.govveteriankey.com Newly synthesized cyclopropoxypyridine-sulfonamide derivatives could be screened for their efficacy against a panel of veterinary pathogens.

Furthermore, invertebrate models such as the fruit fly, Drosophila melanogaster, are increasingly being used for in vivo screening of compounds. For instance, a Drosophila-based infection model was used to identify a pyridine-3-sulfonamide (B1584339) derivative with antipathogenic activity against Pseudomonas aeruginosa. nih.gov This type of model allows for the assessment of a compound's ability to protect the host from infection, which is a more complex biological readout than simple in vitro antibacterial activity. nih.gov The use of such models could accelerate the identification of novel anti-infective agents from the cyclopropoxypyridine-sulfonamide class.

Development of Prodrug Strategies for Enhanced Biological Delivery

Prodrug strategies are a valuable tool in medicinal chemistry to overcome challenges related to a drug's physicochemical properties, pharmacokinetics, and targeted delivery. For sulfonamides, various prodrug approaches have been explored.

One strategy involves the modification of the sulfonamide nitrogen to create a more soluble or better-absorbed molecule that is subsequently cleaved in vivo to release the active drug. This can be particularly useful for improving oral bioavailability.

Another innovative approach is the design of prodrugs that are activated by specific conditions in the target tissue. For example, prodrugs that are cleaved by enzymes that are overexpressed in tumor cells can provide a mechanism for targeted drug delivery in cancer therapy.

| Prodrug Strategy | Mechanism | Potential Advantage |

| N-Acylation | Acylation of the sulfonamide nitrogen with a cleavable promoiety. | Improved solubility and membrane permeability. |

| Self-Immolative Linkers | Use of linkers that undergo a cascade of reactions to release the active drug upon a specific trigger. | Controlled and targeted drug release. |

| Glutathione (GSH)-Activated Prodrugs | Design of prodrugs that are cleaved by the high intracellular concentration of GSH in tumor cells. | Tumor-selective drug delivery. |

The application of these and other prodrug strategies to this compound could significantly enhance its potential as a therapeutic agent by optimizing its delivery to the site of action and minimizing off-target effects.

Q & A

Basic Question: What synthetic routes are most effective for preparing 3-Cyclopropoxypyridine-4-sulfonamide, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves coupling cyclopropanol derivatives with pyridine-sulfonamide precursors. A stepwise approach includes:

Cyclopropoxylation : React 3-hydroxypyridine with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-cyclopropoxypyridine .

Sulfonamide Formation : Treat the intermediate with sulfonic acid chloride (e.g., chlorosulfonic acid) in anhydrous dichloromethane, followed by ammonia to yield the sulfonamide moiety .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity.

Characterization : Validate intermediates via H/C NMR (peaks at δ 1.0–1.2 ppm for cyclopropane protons) and LC-MS (m/z ≈ 225 for cyclopropoxypyridine intermediate) .

Basic Question: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities (e.g., unreacted cyclopropanol or sulfonic acid byproducts) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₁₀N₂O₂S) with <2 ppm mass error .

- FT-IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and cyclopropane C-H bending (~950 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Contradictions often arise from:

Assay Variability : Validate enzyme inhibition assays (e.g., IC₅₀) using positive controls (e.g., known sulfonamide inhibitors) and standardized buffer conditions (pH, ionic strength) .

Compound Stability : Test degradation under assay conditions (e.g., via LC-MS) to rule out false negatives due to hydrolysis of the cyclopropoxy group .

Structural Confirmation : Re-analyze batch purity; impurities like 3-hydroxypyridine-4-sulfonamide (a common degradation product) may skew results .

Advanced Question: What computational strategies are recommended for predicting the binding affinity of this compound to target proteins?

Methodological Answer:

Docking Studies : Use AutoDock Vina with crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase II). Parameterize the cyclopropoxy group’s torsional constraints .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor hydrogen bonds between the sulfonamide and protein active sites .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values to validate models .

Advanced Question: How can substituent modifications (e.g., replacing cyclopropoxy with larger alkoxy groups) impact the compound’s physicochemical properties?

Methodological Answer:

LogP Prediction : Use ChemDraw or ACD/Labs to calculate partition coefficients. Larger alkoxy groups (e.g., cyclohexyloxy) increase hydrophobicity, potentially reducing aqueous solubility .

Thermodynamic Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and correlate with Hansen solubility parameters .

Crystallography : Compare crystal packing (via SC-XRD) to assess steric effects of substituents on molecular conformation .

Advanced Question: What strategies mitigate interference from sulfonamide metabolites in pharmacokinetic studies?

Methodological Answer:

Metabolite Profiling : Use LC-MS/MS to identify major metabolites (e.g., N-acetylated derivatives) in plasma and urine .

Isotopic Labeling : Synthesize C-labeled this compound to distinguish parent compound from endogenous sulfonamides .

Enzyme Inhibition Assays : Test metabolites against target enzymes (e.g., cytochrome P450 isoforms) to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.